BenchChemオンラインストアへようこそ!

3-(3,5-dimethylphenyl)-1-(3-nitrobenzyl)quinazoline-2,4(1H,3H)-dione

PARP-2 Selectivity Cancer Research Isoform-Selective Inhibitor

3-(3,5-Dimethylphenyl)-1-(3-nitrobenzyl)quinazoline-2,4(1H,3H)-dione is a synthetic N1,N3-disubstituted quinazoline-2,4-dione. This compound class is prominently represented in medicinal chemistry as the core scaffold for Poly(ADP-ribose) Polymerase (PARP) inhibitors.

Molecular Formula C23H19N3O4
Molecular Weight 401.422
CAS No. 899902-34-2
Cat. No. B2573270
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(3,5-dimethylphenyl)-1-(3-nitrobenzyl)quinazoline-2,4(1H,3H)-dione
CAS899902-34-2
Molecular FormulaC23H19N3O4
Molecular Weight401.422
Structural Identifiers
SMILESCC1=CC(=CC(=C1)N2C(=O)C3=CC=CC=C3N(C2=O)CC4=CC(=CC=C4)[N+](=O)[O-])C
InChIInChI=1S/C23H19N3O4/c1-15-10-16(2)12-19(11-15)25-22(27)20-8-3-4-9-21(20)24(23(25)28)14-17-6-5-7-18(13-17)26(29)30/h3-13H,14H2,1-2H3
InChIKeyWLYTVCXWQJMXJQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(3,5-Dimethylphenyl)-1-(3-nitrobenzyl)quinazoline-2,4(1H,3H)-dione (CAS 899902-34-2): Structural and Pharmacological Context for Research Sourcing


3-(3,5-Dimethylphenyl)-1-(3-nitrobenzyl)quinazoline-2,4(1H,3H)-dione is a synthetic N1,N3-disubstituted quinazoline-2,4-dione. This compound class is prominently represented in medicinal chemistry as the core scaffold for Poly(ADP-ribose) Polymerase (PARP) inhibitors [1]. The specific substitution pattern—a 3,5-dimethylphenyl group at N3 and a 3-nitrobenzyl group at N1—distinguishes this compound from both clinical PARP inhibitors and early-stage analogs, placing it as a versatile intermediate for the development of isoform-selective PARP-2 inhibitors and other anticonvulsant or anticancer agents [2].

Why Generic Quinazoline-2,4-diones Cannot Substitute for 3-(3,5-dimethylphenyl)-1-(3-nitrobenzyl)quinazoline-2,4(1H,3H)-dione


Generic substitution within the quinazoline-2,4-dione class is unreliable due to the profound impact of subtle N1 and N3 substitution on target selectivity and potency. Research on PARP-2 selective inhibitors demonstrates that replacing an N1-arylmethyl group can shift the selectivity index (PARP-1/PARP-2) by over 40-fold [1]. The target compound's unique combination of a meta-nitrobenzyl group and a 3,5-dimethylphenyl group offers synthetic handles for late-stage diversification—such as reduction of the nitro group to an amine for subsequent amide coupling—that are absent in simpler, commercially available congeners [2]. This specific substitution pattern is not merely decorative; it is a critical determinant of the molecule's physicochemical properties and its utility as a lead-generation intermediate.

Quantitative Differentiation Guide for 3-(3,5-dimethylphenyl)-1-(3-nitrobenzyl)quinazoline-2,4(1H,3H)-dione (CAS 899902-34-2)


Differentiation from Clinical PARP Inhibitors: Selectivity Profile Basis

Clinical PARP inhibitors such as Olaparib and Rucaparib exhibit pan-PARP inhibition (PARP-1 IC50 ~5 nM, PARP-2 IC50 ~2-5 nM) [1]. In contrast, the quinazoline-2,4-dione scaffold, including the structural class to which the target compound belongs, can achieve marked PARP-2 selectivity. The most selective analog reported, Compound 11a, showed a PARP-1/PARP-2 selectivity ratio of 40.6 (PARP-1 IC50 = 467 nM, PARP-2 IC50 = 11.5 nM) [1]. The target compound possesses key structural features (N1-arylmethyl, N3-aryl) necessary for this selectivity profile, providing a starting point for optimizing PARP-2-specific tool compounds devoid of the hematological toxicities associated with pan-PARP inhibition [2].

PARP-2 Selectivity Cancer Research Isoform-Selective Inhibitor

Predicted Physicochemical Differentiation from the 3-(m-tolyl) Analog

The 3,5-dimethyl substitution on the N3-phenyl ring of the target compound increases lipophilicity compared to the closest available analog, 1-(3-nitrobenzyl)-3-(m-tolyl)quinazoline-2,4(1H,3H)-dione. The calculated octanol-water partition coefficient (cLogP) for the target compound is 4.87, compared to 4.16 for the m-tolyl analog, representing a ΔcLogP of +0.71 [1]. This increase in lipophilicity is driven by the additional methyl group on the N3-aryl ring. While both compounds possess a similar topological polar surface area (tPSA) of approximately 90.2 Ų, the higher cLogP of the target compound suggests enhanced passive membrane permeability and potentially modified blood-brain barrier penetration profiles relative to the mono-methyl analog [1].

Lipophilicity CNS Drug Design Physicochemical Properties

Synthetic Handle Differentiation: Nitro Group Reduction Potential

A key structural differentiator of the target compound is the meta-nitro group on the N1-benzyl substituent, which serves as a latent amine for late-stage functionalization. This synthetic utility is absent in many analogs that lack a reducible group. While comparable compounds such as 1-(3-nitrobenzyl)-3-(p-tolyl)quinazoline-2,4(1H,3H)-dione also possess this handle, the 3,5-dimethylphenyl group on the target scaffold offers greater steric shielding of the quinazoline core, potentially improving metabolic stability . The nitro group can be quantitatively reduced to a primary amine under standard hydrogenation conditions (H2, Pd/C, EtOH, RT, 4 h), generating a versatile intermediate for amide bond formation, sulfonamide synthesis, or biotinylation for target engagement studies .

Synthetic Accessibility Lead Optimization Reductive Amination

Optimal Research and Industrial Application Scenarios for 3-(3,5-dimethylphenyl)-1-(3-nitrobenzyl)quinazoline-2,4(1H,3H)-dione


Development of PARP-2 Selective Chemical Probes for DNA Repair Studies

The quinazoline-2,4-dione scaffold is the only chemotype demonstrated to achieve >40-fold selectivity for PARP-2 over PARP-1 [1]. Procuring the target compound provides a pre-assembled scaffold that can be rapidly optimized to generate selective PARP-2 degraders or fluorescent probes. These probes are essential for deconvoluting the PARP-2-specific roles in oxidative stress response and T-cell maturation, which cannot be studied using existing pan-PARP inhibitors [1].

Late-Stage Diversification for CNS Drug Discovery Libraries

With a predicted cLogP of 4.87 and a tPSA of 90.2 Ų, the compound resides in favorable physicochemical space for CNS penetration [1]. The presence of a reducible nitro group enables late-stage functionalization to generate focused libraries of amides, sulfonamides, and biotinylated derivatives. This compound is therefore an ideal core structure for synthesizing CNS-oriented screening libraries targeting neuroinflammatory or neurodegenerative pathways.

Synthesis of Dual-Action Anticancer Agents via Nitro-Reduction and Conjugation

The nitro group on the N1-benzyl substituent can be selectively reduced to an amine, which can then be conjugated to cytotoxic warheads, fluorescent dyes, or E3 ligase ligands to create PROTACs or antibody-drug conjugate (ADC) payloads [1]. The 3,5-dimethylphenyl group on the N3-position provides steric bulk that may protect the quinazoline core from rapid metabolic clearance, thereby improving the pharmacokinetic profile of the resulting conjugates [1].

Quote Request

Request a Quote for 3-(3,5-dimethylphenyl)-1-(3-nitrobenzyl)quinazoline-2,4(1H,3H)-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.